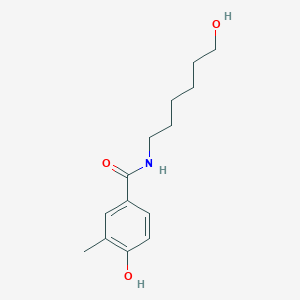
4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide, also known as BHBA, is a small molecule that has recently gained attention in the scientific community due to its potential therapeutic applications. BHBA is a derivative of beta-hydroxybutyrate, a ketone body that is naturally produced in the liver during periods of fasting or low-carbohydrate diets. BHBA has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide is not fully understood, but it is believed to be related to its ability to activate certain signaling pathways in cells. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism. This compound has also been shown to activate the histone deacetylase (HDAC) pathway, which is involved in regulating gene expression.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects in the body. It has been shown to increase mitochondrial biogenesis, which improves energy metabolism and reduces oxidative stress. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide in lab experiments is its high purity and reliability. This compound can be synthesized in large quantities with high yield and purity, making it a cost-effective source of ketone bodies for research. However, one limitation of using this compound in lab experiments is its potential toxicity at high concentrations. Careful dosing and monitoring is required to ensure that this compound is used safely in experiments.
Direcciones Futuras
There are many future directions for research on 4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide. One area of interest is its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to improve cognitive function and reduce inflammation in animal models of these diseases, and further research is needed to determine its potential as a treatment. Another area of interest is the role of this compound in aging and longevity. This compound has been shown to extend lifespan in animal models, and further research is needed to determine its mechanisms of action and potential applications in humans.
Métodos De Síntesis
4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide can be synthesized through a multi-step process involving the reaction of beta-hydroxybutyrate with hexanoic acid and methylamine. The resulting compound is then purified through a series of chromatography steps to yield pure this compound. This synthesis method has been optimized for high yield and purity, making it a reliable source of this compound for scientific research.
Aplicaciones Científicas De Investigación
4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide has been studied for its potential therapeutic applications in a variety of diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetic patients, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels. In cancer cells, this compound has been shown to induce apoptosis and inhibit tumor growth. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce inflammation.
Propiedades
IUPAC Name |
4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-11-10-12(6-7-13(11)17)14(18)15-8-4-2-3-5-9-16/h6-7,10,16-17H,2-5,8-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOIFPBBHQGKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCCCCCO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Fluoro-3-[(6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B6644010.png)
![4-chloro-N-[1-(hydroxymethyl)cyclopropyl]-2-methylbenzenesulfonamide](/img/structure/B6644018.png)
![2-Chloro-4-[(2-methoxy-2-methylpropanoyl)amino]benzoic acid](/img/structure/B6644032.png)
![2-Fluoro-4-[(2-thiophen-3-ylacetyl)amino]benzoic acid](/img/structure/B6644038.png)
![3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6644041.png)
![3-ethyl-4-methyl-N-[(3-methylimidazol-4-yl)methyl]aniline](/img/structure/B6644057.png)

![6-ethyl-5-fluoro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B6644065.png)
![4-bromo-1-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrrole-2-carboxamide](/img/structure/B6644069.png)

![2-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B6644084.png)
![2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-4-fluorophenol](/img/structure/B6644094.png)
![5-chloro-4-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B6644101.png)

